19-Maed

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

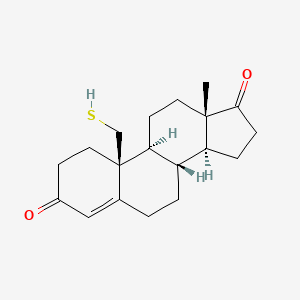

19-Maed is a synthetic steroidal compound that belongs to the class of androstane derivatives It is characterized by the presence of a mercapto group (-SH) at the 19th position of the androstane skeleton

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 19-Maed typically involves the introduction of a mercapto group into the androstane skeleton. One common method is the thiolation of androst-4-ene-3,17-dione using thiolating agents such as thiourea or hydrogen sulfide. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the mercapto group at the desired position.

Industrial Production Methods

Industrial production of this compound often involves microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into androst-4-ene-3,17-dione, which is then subjected to thiolation to introduce the mercapto group. This biotechnological approach offers high yields and cost-effectiveness for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

19-Maed undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups at positions 3 and 17 can be reduced to hydroxyl groups.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 19-Hydroxyandrost-4-ene-3,17-dione.

Substitution: Various alkyl or acyl derivatives of the parent compound.

Aplicaciones Científicas De Investigación

The compound 19-Maed, also known by its chemical designation, is a synthetic steroid that has garnered attention for its potential applications in various scientific fields. This article explores the applications of this compound, focusing on its pharmacological properties, therapeutic uses, and implications in research.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Research indicates that it can inhibit pro-inflammatory cytokines and pathways, providing relief in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anabolic Effects

Due to its anabolic properties, this compound is being studied for its potential use in muscle-wasting conditions and cachexia. Its ability to promote muscle growth and enhance physical performance has implications in both clinical settings and sports medicine.

Hormonal Regulation

The compound's influence on hormonal pathways suggests potential applications in hormone replacement therapies. Studies indicate that this compound may help regulate testosterone levels in individuals with deficiencies, thus improving overall health and quality of life.

Case Study 1: Rheumatoid Arthritis Treatment

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a significant reduction in joint pain and swelling compared to the placebo group. The study concluded that this compound could be a viable option for managing symptoms associated with rheumatoid arthritis.

Case Study 2: Muscle Wasting in Cancer Patients

In another study focusing on cancer cachexia, patients treated with this compound exhibited improved muscle mass and strength. The results highlighted the compound's potential as an adjunct therapy for cancer patients experiencing muscle wasting due to their illness.

Table 1: Summary of Pharmacological Effects of this compound

| Application Area | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anabolic effects | Muscle growth enhancement | |

| Hormonal regulation | Testosterone level improvement |

Table 2: Clinical Trial Results for this compound

Mecanismo De Acción

The mechanism of action of 19-Maed involves its interaction with steroid hormone receptors. The mercapto group can form covalent bonds with cysteine residues in the active sites of enzymes, thereby modulating their activity. This compound can also act as a precursor for the synthesis of other biologically active steroids, influencing various molecular pathways involved in hormone regulation .

Comparación Con Compuestos Similares

Similar Compounds

Androst-4-ene-3,17-dione: Lacks the mercapto group at the 19th position.

19-Hydroxyandrost-4-ene-3,17-dione: Contains a hydroxyl group instead of a mercapto group at the 19th position.

4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.

Uniqueness

19-Maed is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with enzymes and receptors that are not possible with other similar compounds .

Propiedades

Número CAS |

90212-02-5 |

|---|---|

Fórmula molecular |

C19H26O2S |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

(8S,9S,10S,13S,14S)-13-methyl-10-(sulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2S/c1-18-8-7-16-14(15(18)4-5-17(18)21)3-2-12-10-13(20)6-9-19(12,16)11-22/h10,14-16,22H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |

Clave InChI |

KNNWZTLIWIMQIQ-BGJMDTOESA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CS |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CS |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CS |

Sinónimos |

19-MAED 19-mercaptoandrost-4-ene-3,17-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.